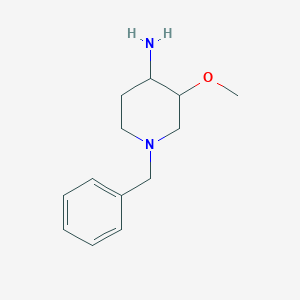

1-Benzyl-3-methoxy-piperidin-4-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methoxypiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-10-15(8-7-12(13)14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNKZZNINUCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological Architecture of Piperidine Scaffolds

Executive Summary: The Privileged Interface

The piperidine ring (azacyclohexane) represents one of the most ubiquitous "privileged structures" in modern medicinal chemistry.[1] Its thermodynamic stability, defined by a distinct chair conformation, allows it to serve as a versatile scaffold for displaying pharmacophores in three-dimensional space.

For drug development professionals, the piperidine moiety is not merely a linker; it is a functional participant in receptor binding. With a pKa of approximately 11.2, the secondary amine is protonated at physiological pH, serving as a critical cation for electrostatic interactions with aspartate residues in G-Protein Coupled Receptors (GPCRs), particularly within the aminergic and opioid families.

This guide dissects the structural determinants of piperidine efficacy, focusing on the 4-anilidopiperidine class (opioids) and 2-substituted piperidines (psychostimulants), while addressing the critical liability of hERG channel inhibition.

Structural Basis of Efficacy (SAR)

The pharmacological versatility of piperidine stems from its ability to be substituted at three critical vectors.

The N1-Position (The Anchor)

In GPCR ligands, the N1-nitrogen is the primary proton acceptor.

-

Role: Ionic bonding with conserved Aspartate residues (e.g., Asp3.32 in monoamine receptors).

-

Optimization: Substituents here determine lipophilicity and blood-brain barrier (BBB) penetration. In fentanyl, the N-phenethyl group increases potency ~400-fold compared to N-methyl, driven by hydrophobic interactions in the receptor binding pocket.

The C4-Position (The Effector)

The C4 position is the preferred vector for bulky aromatic attachments.

-

Conformation: Substituents at C4 prefer the equatorial position to minimize 1,3-diaxial interactions.

-

Application: In 4-anilidopiperidines (e.g., Fentanyl, Carfentanil), this position holds the anilido ring that engages aromatic residues (Trp/Phe) deep within the

-opioid receptor (MOR).

The C3-Position (The Stereochemical Gate)

-

Chirality: Substituents here introduce chirality.

-

Steric Constraint: In fentanyl analogs, C3-substituents (e.g., 3-methylfentanyl) can lock the conformation. The cis-isomer of 3-methylfentanyl is significantly more potent than the trans-isomer or the unsubstituted parent, suggesting a highly specific steric pocket.

Therapeutic Case Studies

Opioid Agonists: The 4-Anilidopiperidines

Prototype: Fentanyl

Mechanism: Full agonism of the

Upon binding, fentanyl induces a conformational change in the MOR (a

-

subunit: Inhibits Adenylyl Cyclase

- subunit: Opens G-protein coupled Inwardly Rectifying Potassium channels (GIRKs) and closes Voltage-Gated Calcium Channels (VGCCs).

-

Result: Hyperpolarization of the neuron and inhibition of neurotransmitter release (Substance P, Glutamate).

Visualization: Opioid Receptor Signaling Cascade

Caption: Signal transduction pathway of fentanyl-mediated analgesia via Gi/o-coupled GPCR signaling.

Psychostimulants: 2-Substituted Piperidines

Prototype: Methylphenidate Mechanism: Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[2]

Unlike the direct receptor agonism of opioids, methylphenidate binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It stabilizes the transporter in an outward-facing conformation, preventing the reuptake of monoamines from the synaptic cleft.

Key Data Comparison:

| Compound | Target | Affinity ( | Functional Effect |

| Fentanyl | Analgesia, Sedation | ||

| Methylphenidate | Dopamine Transporter (DAT) | Alertness, Focus | |

| Methylphenidate | Norepinephrine Transporter | Arousal | |

| Risperidone | 5-HT2A Receptor | Antipsychotic |

Toxicological Liability: hERG Inhibition

A critical failure mode for piperidine-based drugs is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

-

The Pharmacophore: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that trap lipophilic, basic amines.

-

The Piperidine Risk: The protonated nitrogen of the piperidine ring mimics the K+ ion, while N-substituents (like the phenethyl group in fentanyl analogs) engage in

-stacking with the channel pore. -

Mitigation Strategy:

-

Reduce Basicity: Add electron-withdrawing groups (Fluorine) to the ring to lower pKa below 7.0.

-

Zwitterions: Introduce a carboxylic acid to neutralize the charge at physiological pH (e.g., Fexofenadine).

-

Experimental Protocols

Synthesis: Reductive Amination (The Industry Standard)

This protocol describes the N-alkylation of a 4-substituted piperidine using a reductive amination approach, favored for its mild conditions and high yield.

Reagents:

-

4-Anilidopiperidine (Amine precursor)

-

Benzaldehyde derivative (Carbonyl precursor)

-

Sodium Triacetoxyborohydride (STAB) - Mild reducing agent

-

Dichloroethane (DCE) - Solvent

-

Acetic Acid (AcOH) - Catalyst

Workflow:

-

Imine Formation: In a round-bottom flask, dissolve the amine (1.0 eq) and aldehyde (1.1 eq) in DCE (0.1 M concentration). Add catalytic AcOH (1-2 drops) to protonate the carbonyl oxygen, accelerating nucleophilic attack.

-

Equilibration: Stir at room temperature for 30–60 minutes. Note: This allows the formation of the iminium ion intermediate.[3]

-

Reduction: Add STAB (1.5 eq) in one portion. Stir for 12–16 hours under nitrogen atmosphere.

-

Why STAB? Unlike NaBH4, STAB is less reactive and will not reduce the aldehyde/ketone before the imine is formed.

-

-

Quench: Quench with saturated aqueous NaHCO3.

-

Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with brine.

-

Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Validation: Radioligand Binding Assay (Membrane Prep)

To determine the affinity (

Workflow Visualization:

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

Protocol Steps:

-

Incubation: Mix cell membranes expressing MOR with a fixed concentration of radioligand (

-DAMGO, ~1 nM) and varying concentrations of the test piperidine compound ( -

Equilibrium: Incubate for 60 minutes at 25°C to reach equilibrium binding.

-

Termination: Rapidly filter through glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

and convert to

References

-

Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

-

Volkow, N. D., et al. (2001). Therapeutic doses of methylphenidate significantly increase extracellular dopamine in the human brain. Journal of Neuroscience.

-

Recanatini, M., et al. (2005). QT prolongation through hERG K(+) channel blockade: current knowledge and strategies for the early prediction during drug development. Medicinal Research Reviews.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

-

Maguire, P., et al. (1992). Pharmacological profiles of fentanyl analogs at mu, delta, and kappa opioid receptors. European Journal of Pharmacology.

Sources

Methodological & Application

Synthesis Protocol for 1-Benzyl-3-methoxy-piperidin-4-ylamine: A Proposed Route

Abstract

This document outlines a proposed multi-step synthesis for the novel piperidine derivative, 1-Benzyl-3-methoxy-piperidin-4-ylamine. As no direct, published protocol for this specific molecule exists, this guide leverages well-established and robust organic chemistry transformations to construct the target compound from a commercially available starting material. The proposed pathway involves three key stages: (1) α-hydroxylation of N-Benzyl-4-piperidone, (2) methylation of the resulting hydroxyl group via a Williamson ether synthesis, and (3) conversion of the ketone to the target primary amine through a one-pot reductive amination. This application note provides a detailed, step-by-step protocol for each stage, explains the rationale behind the chosen methodologies, and includes guidance for characterization, safety, and troubleshooting. This document is intended to serve as a comprehensive starting point for researchers in medicinal chemistry and drug development.

Proposed Synthetic Scheme

The synthesis is designed as a three-step sequence starting from N-Benzyl-4-piperidone.

Figure 1: Proposed three-step synthesis of this compound.

PART 1: Synthesis of 1-Benzyl-3-hydroxy-piperidin-4-one (Intermediate 1)

Principle and Rationale

The initial step focuses on introducing a hydroxyl group at the C-3 position, which is alpha to the carbonyl group of N-Benzyl-4-piperidone. This is achieved through the formation of a lithium enolate, followed by electrophilic attack with an oxygen source.

-

Enolate Formation: A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is used to selectively deprotonate the α-carbon, forming the kinetic enolate. This step must be conducted at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) to prevent side reactions.

-

Electrophilic Hydroxylation: The generated enolate is a potent nucleophile that can react with an electrophilic oxygen source. N-Sulfonyloxaziridines, particularly Davis' oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine), are effective reagents for this transformation, delivering an oxygen atom to the enolate to form the α-hydroxy ketone.[1][2][3] This method offers a direct route to the desired intermediate.[1][2][3]

Detailed Experimental Protocol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

-

Solvent and Reagent Preparation: Add anhydrous THF (100 mL) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

-

LDA Formation (or use of commercial solution): Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C and stir for 30 minutes.

-

Enolate Generation: To the LDA solution, add a solution of N-Benzyl-4-piperidone (1.0 eq, e.g., 10.0 g) in anhydrous THF (20 mL) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Hydroxylation: Prepare a solution of Davis' oxaziridine (1.2 eq) in anhydrous THF (30 mL). Add this solution dropwise to the enolate mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL) at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate (100 mL), and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure 1-Benzyl-3-hydroxy-piperidin-4-one.

PART 2: Synthesis of 1-Benzyl-3-methoxy-piperidin-4-one (Intermediate 2)

Principle and Rationale

This step converts the hydroxyl group of Intermediate 1 into the target methoxy group using the Williamson ether synthesis.[4][5][6] This classic Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a methylating agent.

-

Alkoxide Formation: A strong base is required to deprotonate the secondary alcohol. Sodium hydride (NaH) is a common and effective choice for this purpose. It reacts irreversibly to form the sodium alkoxide and hydrogen gas.[7]

-

Methylation: The alkoxide then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I). The iodide is an excellent leaving group, facilitating the Sₙ2 reaction to form the ether linkage.[4][8]

Detailed Experimental Protocol

-

Apparatus Setup: Use a flame-dried round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a rubber septum.

-

Reagent Addition: Dissolve 1-Benzyl-3-hydroxy-piperidin-4-one (1.0 eq) in anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Methylation: Cool the mixture back to 0 °C. Add methyl iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Quenching: Carefully quench the reaction by slowly adding water (10 mL) at 0 °C to destroy any excess NaH.

-

Work-up: Dilute the mixture with ethyl acetate (100 mL). Wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue using flash column chromatography (hexane/ethyl acetate) to obtain 1-Benzyl-3-methoxy-piperidin-4-one.

PART 3: Synthesis of this compound (Target Molecule)

Principle and Rationale

The final transformation is a reductive amination, which converts the ketone of Intermediate 2 into a primary amine in a single pot. This method is highly efficient and widely used for C-N bond formation.[9][10][11]

-

Imine/Enamine Formation: The ketone reacts with an ammonia source, typically ammonium acetate (NH₄OAc), under mildly acidic conditions to form an iminium ion intermediate in situ.

-

Reduction: A selective reducing agent is required that reduces the iminium ion much faster than the starting ketone.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. It is less toxic than its cyanoborohydride counterpart, stable under mildly acidic conditions, and highly chemoselective for iminium ions over ketones, minimizing the formation of alcohol byproducts.[9][13][14]

Detailed Experimental Protocol

-

Apparatus Setup: In a round-bottom flask, combine 1-Benzyl-3-methoxy-piperidin-4-one (1.0 eq) and ammonium acetate (10 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (10 mL per mmol of ketone).

-

Reaction Initiation: Stir the suspension at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Note: The reaction may gently effervesce.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Work-up: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel (using a DCM/MeOH/NH₄OH gradient, e.g., 95:5:0.5) to yield the final product, this compound.

Data Summary and Characterization

| Step | Starting Material | Key Reagents | Product | Expected Yield (Post-Purification) |

| 1 | N-Benzyl-4-piperidone | 1. LDA2. Davis' Oxaziridine | 1-Benzyl-3-hydroxy-piperidin-4-one | 60-75% |

| 2 | 1-Benzyl-3-hydroxy-piperidin-4-one | 1. NaH2. CH₃I | 1-Benzyl-3-methoxy-piperidin-4-one | 70-85% |

| 3 | 1-Benzyl-3-methoxy-piperidin-4-one | 1. NH₄OAc2. NaBH(OAc)₃ | This compound | 55-70% |

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, proton environments, and carbon backbone.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

-

Strong Bases (LDA, NaH): These reagents are highly reactive and moisture-sensitive. Handle under an inert atmosphere (Nitrogen or Argon). NaH is flammable and reacts violently with water, evolving hydrogen gas.

-

Alkylating Agents (CH₃I): Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents (THF, DCE): These solvents are flammable and should be handled with care. Use in a fume hood and avoid sources of ignition.

-

General Precautions: Always wear appropriate PPE. Review the Safety Data Sheet (SDS) for all chemicals before use.

References

- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute.

- TCI. (2024, September 16). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. Tokyo Chemical Industry Co., Ltd.

- BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.

- Medley, J. W. (n.d.).

- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

- Li, H., et al. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen.

- American Chemical Society. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen.

- Schreyer, L., et al. (2018).

- 悦康药业集团有限公司. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

- Choi, S. W., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(2), 205-13.

- Shanghai Hobor Chem Co Ltd. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.

- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.

- Matassini, C., et al. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.

- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.

- Chemical Society of Japan. (2006). Direct α-Hydroxylation of Ketones Catalyzed by Organic–Inorganic Hybrid Polymer. Chemistry Letters.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.).

- WIPO. (2015, June 18). WO/2015/087201 AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.

- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)

- MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones.

- Santa Cruz Biotechnology. (n.d.). (1-Benzyl-piperidin-4-yl)-(3-methoxy-propyl)-amine.

- Alfa Chemistry. (n.d.). CAS 57611-47-9 1-Benzyl-3-methoxycarbonyl-4-piperidone.

- ResearchGate. (n.d.).

- University of Cape Town. (n.d.).

- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). N-Benzyl-4-piperidone-d4. PubChem.

- Google Patents. (2005, January 15).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sodium triacetoxyborohydride [organic-chemistry.org]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Analytical Characterization of 1-Benzyl-3-methoxy-piperidin-4-ylamine

Introduction & Chemical Context

1-Benzyl-3-methoxy-piperidin-4-ylamine (CAS: 324756-36-7) is a critical heterocyclic building block, frequently employed in the synthesis of JAK inhibitors and other piperidine-based pharmaceuticals.[1] Its structure features a piperidine core with three distinct functionalities: a tertiary amine (N1-benzyl), an ether (C3-methoxy), and a primary amine (C4-amino).[1]

The characterization of this molecule presents a specific set of analytical challenges:

-

Stereochemical Complexity: The presence of chiral centers at C3 and C4 generates four potential stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.[1]

-

Basicity: The molecule contains two basic nitrogen centers, necessitating careful pH control during chromatography to prevent peak tailing.[1]

-

Detection Limits: While the benzyl group provides a UV chromophore, its absorption is relatively weak compared to conjugated systems, requiring optimized detection wavelengths or alternative detectors (MS/CAD).[1]

This guide provides a validated workflow for the complete physicochemical and stereochemical profiling of this intermediate.

Physicochemical Profile (Estimated)[1][2][3]

| Property | Value / Description | Analytical Implication |

| Molecular Formula | C₁₃H₂₀N₂O | MW = 220.31 g/mol |

| pKa (N1 - Piperidine) | ~ 8.8 - 9.2 | Requires High pH mobile phase for retention in RP-HPLC.[1] |

| pKa (N4 - Primary Amine) | ~ 9.5 - 10.0 | Highly polar at neutral pH; susceptible to silanol interactions.[1] |

| LogP | ~ 1.4 (Free Base) | Moderate lipophilicity; good retention on C18.[1] |

| UV Max | 210–220 nm (Benzyl) | Detection requires low-cutoff solvents (Acetonitrile vs. Acetone).[1] |

Analytical Strategy Workflow

The following decision tree outlines the logical flow for characterizing a crude sample of this compound.

Figure 1: Analytical workflow ensuring both chemical purity and stereochemical integrity before final release.

Protocol 1: Achiral Purity by High-pH RP-HPLC[1]

Objective: To determine chemical purity and quantify synthetic impurities (e.g., 1-benzyl-3-methoxy-4-piperidone). Rationale: Standard low-pH methods (0.1% Formic Acid) protonate both nitrogens, causing the molecule to elute in the void volume or tail significantly due to silanol interactions.[1] A high-pH method keeps the amines in their free-base form, improving retention and peak shape on hybrid-silica columns.[1]

Chromatographic Conditions

-

Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 mm × 4.6 mm, 3.5 µm).[1] Note: These columns are stable up to pH 12.[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 35°C.

-

Detection: UV at 215 nm (primary) and 254 nm (secondary).[1] MS (ESI+) for impurity ID.[1]

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 10 | 90 |

| 18.0 | 10 | 90 |

| 18.1 | 95 | 5 |

| 23.0 | 95 | 5 |

System Suitability Criteria:

-

Tailing Factor (As): < 1.5 (Critical for basic amines).[1]

-

Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the ketone intermediate).[1]

Protocol 2: Stereochemical Resolution (Chiral HPLC)

Objective: To separate enantiomers and diastereomers (e.g., (3R,4R) from (3S,4S) and (3R,4S)). Rationale: Polysaccharide-based chiral columns in Normal Phase mode are most effective for aminopiperidines.[1] The use of Diethylamine (DEA) is mandatory to suppress non-specific interactions.[1]

Chromatographic Conditions

-

Column: Daicel Chiralpak AD-H or Chiralpak IA (250 mm × 4.6 mm, 5 µm).[1]

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

-

Mode: Isocratic.

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C.

-

Detection: UV 220 nm.[1]

Expected Elution Order (Typical for Chiralpak AD):

-

Trans-Enantiomer 1

-

Trans-Enantiomer 2

-

Cis-Enantiomer 1

-

Cis-Enantiomer 2 (Note: Absolute order must be confirmed with optically pure standards).

Protocol 3: NMR Structural Validation (Cis vs. Trans)

Objective: To assign relative stereochemistry (Cis vs. Trans) using coupling constants (

Mechanistic Insight

The conformation of the piperidine ring is governed by the bulky Benzyl group (preferring equatorial) and the 3,4-substituents.

-

Trans-isomer (3,4-diequatorial): If the 3-OMe and 4-NH2 are trans, they will likely adopt a diequatorial conformation to minimize 1,3-diaxial strain.[1] The coupling constant

will be small to moderate (approx. 4-9 Hz) depending on ring flattening, but if they are diaxial (less likely for bulky groups but possible in salts), -

Cis-isomer (Axial/Equatorial): One substituent is axial, the other equatorial.[1][2] The dihedral angle is ~60°, resulting in a small coupling constant (

Hz) .[1]

Critical Validation Step: NOESY (Nuclear Overhauser Effect Spectroscopy) is required to definitively distinguish them.[1]

-

Cis: Strong NOE correlation between H3 and H4.

-

Trans: Weak or absent NOE correlation between H3 and H4 (if diequatorial).

Figure 2: Logic gate for stereochemical assignment using NMR spectroscopy.

NMR Protocol

-

Solvent: CDCl₃ (for free base) or D₂O (for HCl salts).[1] CDCl₃ is preferred to observe NH protons.[1]

-

Experiment: 1H (minimum 64 scans), COSY (to identify H3 and H4), NOESY (mixing time 500ms).

-

Key Signal: Look for the multiplet of H3 (approx 3.0-3.5 ppm) and H4 (approx 2.5-3.0 ppm).[1]

References

-

Analytical Method Development for Amines: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General grounding for high-pH HPLC of basic compounds).

-

Chiral Separation of Piperidines: Zhang, T., & Nguyen, D. (2010).[1] "Enantioseparation of piperidine derivatives on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 1217(7), 1045-1052. [1]

-

Stereochemical Assignment (NMR): Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for J-coupling and NOE analysis logic).

-

Synthesis and Characterization of 3,4-Disubstituted Piperidines: Klegraf, E., & Kunz, H. (2012).[3] "Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine Derivatives." Zeitschrift für Naturforschung B, 67(4), 389–405.[1][3]

-

ICH Guidelines: International Council for Harmonisation (ICH).[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

- 1. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Catalytic Hydrogenation of Benzyl-Protected Piperidines

Abstract & Strategic Importance

The piperidine ring is a privileged pharmacophore, appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Donepezil, Fentanyl, Ritalin). The

This guide provides a scientifically grounded, robust framework for the catalytic hydrogenolysis of

Mechanistic Insight: The "Amine Poisoning" Phenomenon

Unlike

The Poisoning Mechanism

Palladium (Pd) is an electron-deficient metal surface. The product of the reaction is a secondary amine (the free piperidine), which possesses a lone pair of electrons on the nitrogen.

-

Strong Adsorption: The free amine binds (coordinates) strongly to the active Pd sites, competing with the starting material and hydrogen.

-

Surface Saturation: As the reaction proceeds, the product "poisons" the catalyst surface, causing the reaction rate to plateau or stall completely.

The Solution: Protonation

By introducing an acid (typically Acetic Acid or HCl) into the reaction media, the amine is protonated to form an ammonium salt. The ammonium cation lacks a free lone pair and has significantly lower affinity for the Pd surface, allowing the catalytic cycle to turnover freely.

Visualization: Catalytic Cycle & Inhibition

Figure 1: The mechanism of competitive inhibition by the free amine product and its resolution via protonation.

Critical Parameters & Catalyst Selection

Catalyst Selection Matrix

Not all Palladium is created equal. The choice between standard Pd/C and Pearlman's Catalyst is often the difference between a 4-hour reaction and a 48-hour stall.

| Feature | Pd/C (10%) | Pearlman's Catalyst (20% Pd(OH)₂) |

| Active Species | Pd(0) metal crystallites | Hydrous PdO reduced in situ to highly dispersed Pd(0) |

| Reactivity | Moderate | High (The "Sledgehammer") |

| Best For | Simple substrates, | Sterically hindered amines, stubborn |

| Pyrophoricity | High (when dry) | High (potentially lower than Pd/C but still dangerous) |

| Cost |

Solvent Systems

-

Methanol (MeOH): Standard.[1] High solubility for most polar substrates. High H₂ solubility.

-

Ethanol (EtOH): Safer alternative (less toxic), slightly lower rate than MeOH.

-

Acetic Acid (AcOH): Acts as both solvent and proton source. Excellent for stubborn substrates but complicates workup.

-

Ethyl Acetate (EtOAc): Avoid for amine deprotection unless mixed with acid/alcohol; amines are often less soluble, and kinetics are slower.

Experimental Protocols

Safety Warning: Pyrophoric Hazards

CRITICAL: Dry Pd/C and Pd(OH)₂ are pyrophoric . They can ignite spontaneously in air, especially in the presence of methanol vapors.

-

NEVER add dry catalyst to a beaker of methanol.

-

ALWAYS keep the catalyst wet (50% water wet is standard from suppliers).

-

ALWAYS inert the vessel with Nitrogen/Argon before introducing hydrogen.

-

Filtration: The filter cake is most dangerous after the reaction (saturated with H₂). Do not pull it dry on the funnel. Flood with water immediately.[2]

Protocol A: Standard Conditions (Mild)

Best for: Unhindered piperidines, substrates sensitive to strong acid.

-

Preparation: In a round-bottom flask, dissolve the

-benzyl piperidine (1.0 equiv) in Methanol (0.1 M concentration). -

Inerting: Flush the flask with Nitrogen gas for 5 minutes.

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate mass). Tip: Add as a slurry in a small amount of toluene or water to prevent ignition.

-

Hydrogenation:

-

Reaction: Stir vigorously at Room Temperature (RT) for 4–16 hours.

-

Workup: Filter through a pad of Celite. Wash the pad with MeOH. Concentrate the filtrate.

Protocol B: The "Pearlman/Acid" System (Robust)

Best for: Stubborn substrates, sterically hindered amines, scale-up.

-

Preparation: Dissolve substrate in Methanol or Ethanol .

-

Additive: Add Acetic Acid (1.1 to 2.0 equiv) or 1M HCl (1.1 equiv).

-

Catalyst: Add 20% Pd(OH)₂/C (Pearlman's Catalyst) (10-20 wt% loading).

-

Hydrogenation: Pressurize to 50 psi H₂ (Parr Shaker recommended) or use a balloon with mild heating (40–50°C).

-

Reaction: Agitate vigorously. Pearlman's catalyst requires an induction period (15-30 mins) to reduce Pd(II) to active Pd(0).

-

Workup: Filter through Celite.

-

Note: The product is now a salt (Acetate or Hydrochloride). To obtain the free base, treat the residue with saturated NaHCO₃ or NaOH and extract with DCM/EtOAc.

-

Decision Tree & Optimization

Use this logic flow to determine the optimal pathway for your specific molecule.

Figure 2: Optimization workflow for selecting the correct hydrogenation conditions.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction Stalls at 50% | Catalyst Poisoning | Add 1.0 equiv Acetic Acid; Filter and add fresh catalyst. |

| No Reaction (0% Conv) | Catalyst Oxidation | Pd/C may be old/oxidized. Use Pearlman's Catalyst (Pd(OH)₂) which generates fresh surface in situ. |

| Slow Kinetics | Mass Transfer Limit | H₂ gas must dissolve in solvent. Increase stirring speed (vortex is required) or pressure (psi). |

| Fire at Filter Funnel | Pyrophoric Catalyst | Never pull the filter cake dry.[5] Keep a squirt bottle of water ready. Discard into a water-filled waste container. |

| Dechlorination (Side Rxn) | Over-reduction | If the molecule has Cl/Br/I, use Protocol A (Neutral). Acid promotes de-halogenation. |

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.

-

Pearlman's Catalyst (Pd(OH)₂/C): Pearlman, W. M.[6] Tetrahedron Lett.1967 , 8, 1663.

- Mechanism of Amine Poisoning: Birman, V. B. et al. J. Org. Chem.2014, 79, 1961. (Discusses kinetic inhibition by amines).

-

Safety of Palladium Catalysts: Stanford University Environmental Health & Safety. "Palladium on Carbon SOP." (General reference for pyrophoric handling).

-

Transfer Hydrogenation Alternative: Ram, S.; Ehrenkaufer, R. E. Synthesis1988 , 91–95. (Ammonium formate protocol).[1][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rtong.people.ust.hk [rtong.people.ust.hk]

- 3. sarponggroup.com [sarponggroup.com]

- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 6. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Technical Support Center: Advanced Troubleshooting in Substituted Piperidine Synthesis

Topic: Side Reactions & Mitigation Strategies Audience: Medicinal Chemists & Process Development Scientists Version: 2.4 (Current)

Introduction: The Piperidine Challenge

Substituted piperidines are the structural backbone of over 12,000 bioactive compounds, yet their synthesis is frequently plagued by three "silent killers": stereochemical scramble , regio-isomeric elimination , and oligomerization .

This guide is not a textbook. It is a troubleshooting protocol designed to diagnose and resolve specific failure modes in the three most common synthetic pathways:

-

Heterogeneous Hydrogenation (Stereocontrol failures)

- -Lithiation (Elimination vs. Substitution)

-

Intramolecular Reductive Amination (Dimerization)

Module 1: Hydrogenation & Stereocontrol

The Issue: You are reducing a substituted pyridine to obtain a cis-piperidine, but you observe partial reduction (tetrahydropyridines), catalyst poisoning, or unexpected trans-isomers.

Root Cause Analysis

-

Catalyst Poisoning: The basic nitrogen of the product piperidine binds strongly to the metal surface (Pd, Pt, Rh), halting turnover or promoting side reactions.

-

Isomerization: While heterogeneous hydrogenation generally favors cis-addition (hydrogen adds from the catalyst surface to the least hindered face), high temperatures or specific solvents can facilitate product epimerization to the thermodynamic trans-isomer.

Troubleshooting Protocol: The "Acid-Trap" Method

To prevent catalyst poisoning and enforce cis-selectivity, the nitrogen lone pair must be sequestered.

Step-by-Step Optimization:

-

Solvent System: Switch from neutral MeOH/EtOH to 1M HCl in MeOH or Acetic Acid .

-

Why: Protonating the pyridine/piperidine prevents N-metal coordination.

-

-

Catalyst Selection:

-

Standard: 5% Rh/C or Rh₂O₃ (highly active at lower pressures, favors cis).

-

Alternative: PtO₂ (Adam’s Catalyst) in acetic acid.

-

-

Pressure: Maintain >50 psi H₂. Low pressure often stalls at the tetrahydro- intermediate.

Visualizing the Pathway

Module 2: C-H Functionalization ( -Lithiation)

The Issue: You are attempting to lithiate N-Boc piperidine to introduce a substituent at the 2-position, but you isolate the enecarbamate (elimination product) or recover starting material.

Root Cause Analysis

Lithiation of N-Boc piperidine is a competition between deprotonation (

Standard Protocol: The Beak-Lee Method

Reference: Beak, P.; Lee, W. K. J.[1][2][3] Org. Chem. 1993. [1]

Critical Parameters:

-

Reagent: s-BuLi / TMEDA (1.0 : 1.2 equiv).

-

Temperature: Must be -78°C .

-

Time: 3-4 hours (Lithiation is slow due to the equatorial proton abstraction).

Advanced Protocol: The "Warm" O'Brien Method

Reference: O'Brien, P. et al. Org. Lett. 2010. [2] If the Beak method fails or requires difficult cryogenic handling, use the diamine-free THF method.

Step-by-Step:

-

Solvent: Anhydrous THF (must be peroxide-free).

-

Temperature: Cool to -30°C (not -78°C).

-

Reagent: Add s-BuLi (1.3 equiv) dropwise.

-

Timing: Stir for exactly 5-10 minutes .

-

Warning: Longer times at -30°C promote elimination.

-

-

Quench: Add electrophile immediately.

Troubleshooting Matrix: Lithiation

| Observation | Diagnosis | Corrective Action |

| Enecarbamate formation | Temperature too high or reaction time too long. | Use Beak conditions (-78°C) or shorten O'Brien method to <5 mins. |

| Boc-group cleavage | Nucleophilic attack on carbonyl. | Ensure s-BuLi is titrated; switch to t-BuLi (more hindered). |

| Low Yield (Electrophile) | Lithiated species decomposed before trapping. | Use in situ trapping (mix electrophile with base) if compatible (e.g., TMSCl). |

Visualizing the Pathway

Module 3: Cyclization (Reductive Amination)

The Issue: You are performing an intramolecular reductive amination to close a piperidine ring, but you observe dimerization (macrocycles) or polymerization.

Root Cause Analysis

-

Entropy: Intermolecular reaction (dimerization) is second-order, while intramolecular cyclization is first-order. However, if the ring strain is high or concentration is too high, intermolecular pathways dominate.

-

Imine Stability: If the reducing agent reduces the aldehyde before the imine forms, the reaction fails.

Protocol: High-Dilution Stepwise Reduction

The "One-Pot" Trap: Adding amine, aldehyde, and NaBH₄ together is the most common cause of failure.

The Correct Workflow:

-

Imine Formation Phase:

-

Dissolve amino-aldehyde precursor in MeOH or DCE.

-

Add dehydrating agent: MgSO₄ or Ti(OiPr)₄ (1.0 equiv).

-

Stir 2-4 hours to ensure complete imine formation.

-

-

Dilution:

-

Dilute the reaction mixture to < 0.05 M .

-

-

Reduction Phase:

-

Cool to 0°C.

-

Add NaBH(OAc)₃ (Sodium triacetoxyborohydride).[4]

-

Why: It is less basic and milder than NaBH₄, reducing the imine selectively over any remaining aldehyde [3].

-

FAQ: Rapid Fire Troubleshooting

Q: My hydrogenation product is a mixture of cis/trans isomers. Can I separate them? A: Difficult by flash chromatography. Convert the amine to a Cbz- or Boc- derivative. The carbamates often have significantly different Rf values or can be crystallized.

Q: I need the trans-2,6-disubstituted piperidine, but hydrogenation gives cis. A: You cannot easily invert the hydrogenation. Instead, use the Beak Lithiation method on a 2-substituted precursor. Lithiation-substitution typically proceeds with inversion of configuration or can be directed by ligand control (sparteine surrogates) to access trans geometries [2].

Q: During reductive amination, I see a "dimer" mass in LCMS. A: This is the intermolecular condensation product. Repeat the reaction at 0.01 M concentration and add the reducing agent slowly via syringe pump to keep the active reductant concentration low relative to the imine.

References

-

Beak, P., & Lee, W. K. (1993).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 58(5), 1109–1117. -

Stead, D., & O'Brien, P. (2010). Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters, 12(8), 1788–1791.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Technical Guide: Stability of 1-Benzyl-3-methoxy-piperidin-4-ylamine in Acidic Conditions

[1]

Executive Summary & Chemical Profile[1][2][3]

1-Benzyl-3-methoxy-piperidin-4-ylamine is a bifunctional heterocyclic intermediate often used in the synthesis of GPCR ligands and kinase inhibitors.[1] Its stability in acidic media is a frequent subject of inquiry due to the presence of three distinct acid-sensitive or basic sites: the tertiary piperidine nitrogen, the primary amine, and the methyl ether.

The Bottom Line: This molecule is chemically stable in standard non-nucleophilic acidic conditions (e.g.,

Chemical Structure Analysis[1]

-

Position 1 (Benzylamine): Generally stable to aqueous acids.[1] Cleavage requires hydrogenation or chloroformates.[1]

-

Position 3 (Methoxy Ether): Stable to dilute acids.[1] Cleavage requires strong Lewis acids (

) or nucleophilic strong acids ( -

Position 4 (Primary Amine): Highly basic.[1] Will protonate immediately to form ammonium salts.[1]

Core Chemistry: The Acidic Environment

Understanding the behavior of this molecule requires distinguishing between Protonation (reversible) and Degradation (irreversible).

Protonation Dynamics (The "Salt Effect")

Upon exposure to acid (pH < 7), the molecule undergoes sequential protonation.

-

First Equivalent (

): Protonation of the secondary amine (piperidine ring nitrogen) or primary amine.[1] Both are highly basic.[1] -

Second Equivalent: Protonation of the remaining amine.

Result: In excess acid (e.g.,

Degradation Risks (The "Danger Zone")

True chemical instability arises only under specific conditions:

-

Ether Cleavage: Heating in

or using - -Elimination: While rare in this scaffold, extreme heat in strong acid could theoretically trigger the elimination of methanol to form a tetrahydropyridine, but the formation of a carbocation at C3 is destabilized by the adjacent ammonium cations.

Stability Decision Matrix

The following diagram illustrates the chemical fate of the molecule under various acidic scenarios.

Figure 1: Stability decision tree based on acid type and temperature.[1]

Troubleshooting Guide

Issue 1: "My sample turned into a solid/gum after adding HCl."

Diagnosis: You have formed the dihydrochloride salt. Context: The free base is an oil or low-melting solid.[1] The salt is a high-melting ionic solid.[1] Solution:

-

Do not discard.[1]

-

If you need the free base back, neutralize with saturated

and extract into DCM (See Protocol B). -

If you want to isolate the salt, filter the solid and wash with diethyl ether.

Issue 2: "LCMS shows a mass of M+1 but purity is low."

Diagnosis: Likely an injection artifact or salt hygroscopicity.[1] Context: Amine salts are hygroscopic (absorb water).[1] Weighing errors occur easily.[1] Solution:

-

Dissolve the sample in a buffer (not pure water) for LCMS to ensure consistent ionization.

-

Check for a peak at

(Demethylation) or

Issue 3: "I lost the Benzyl group during acid workup."

Diagnosis: Impossible under standard acidic conditions.[1]

Context: Benzyl groups are stable to

Experimental Protocols

Protocol A: Controlled Salt Formation (Storage Form)

Use this to convert the oily free base into a stable, storable solid.

-

Dissolution: Dissolve

of this compound in -

Acidification: Cool to

. Dropwise add -

Precipitation: A white solid will precipitate immediately.[1]

-

Maturation: Stir for 15 minutes. Dilute with

of Diethyl Ether ( -

Isolation: Filter under vacuum. Wash the cake with

. -

Drying: Dry under high vacuum. Store at

(Hygroscopic).

Protocol B: Recovery of Free Base

Use this if you need to use the amine in a nucleophilic reaction.

-

Suspension: Suspend the salt in DCM (

). -

Neutralization: Add saturated aqueous

or -

Extraction: Shake vigorously. The solid will disappear as the free base dissolves in the DCM.

-

Separation: Collect the organic layer.[1] Extract the aqueous layer once more with DCM.

-

Drying: Dry organics over

, filter, and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group elsewhere in the molecule? A: Yes. The benzyl and methoxy groups are stable to neat TFA at room temperature. You will obtain the TFA salt of the benzyl-methoxy-amine.

Q: Will the stereochemistry (cis/trans) scramble in acid? A: Unlikely. Epimerization of piperidines usually requires an oxidized intermediate (imine/enamine). In strong acid, the nitrogen is protonated, which prevents the formation of the enamine intermediate required for epimerization.

Q: Is the molecule compatible with cation-exchange chromatography (SCX)?

A: Yes. This is an excellent purification method.[1] Load the mixture in MeOH/Acid, wash with MeOH, and elute with

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Definitive source for Benzyl and Methyl ether stability).[1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanisms of ether cleavage and amine basicity).

-

Reich, H. J. (2023).[1] pKa Table of Amines and Heterocycles. University of Wisconsin-Madison.[1] (Data on piperidine basicity).

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Benzyl-3-methoxy-piperidin-4-ylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with a variety of biological targets. This guide focuses on a specific, yet versatile, chemical series: derivatives of 1-Benzyl-3-methoxy-piperidin-4-ylamine. We will delve into a comparative analysis of their biological activities, drawing upon experimental data from multiple studies to elucidate structure-activity relationships (SAR) and highlight their therapeutic potential, primarily in the realms of pain management and neurodegenerative disorders.

The this compound Scaffold: A Platform for CNS Drug Discovery

The core structure of this compound combines several key pharmacophoric features. The benzyl group allows for extensive modification to explore interactions with hydrophobic pockets in target proteins. The piperidine ring acts as a central scaffold, and its substituent at the 4-position, the amine group, is a critical handle for further functionalization. The methoxy group at the 3-position introduces a chiral center and can influence the conformational preference of the piperidine ring, potentially enhancing selectivity for specific biological targets.

Our comparative analysis will focus on two prominent areas of biological activity demonstrated by derivatives of this and closely related scaffolds: antinociceptive (analgesic) effects and cholinesterase inhibition , both of which are critical in the management of pain and neurodegenerative diseases like Alzheimer's.

Comparative Analysis of Biological Activity

The following sections and data tables synthesize findings from various research endeavors to provide a comparative overview of how structural modifications to the this compound core impact biological activity. It is important to note that direct comparison of absolute potency values (e.g., IC50, Ki) across different studies should be approached with caution due to variations in experimental conditions. The true value lies in observing the trends in activity with specific structural changes.

Antinociceptive Activity: Targeting Opioid and Other Pain Pathways

Derivatives of benzylpiperidine have shown significant promise as analgesics, often acting through modulation of opioid receptors or other pathways involved in nociception.

Table 1: Comparative Antinociceptive Activity of Benzylpiperidine Derivatives

| Compound/Derivative Class | Modification from Core Structure | Key Biological Target(s) | In Vitro Potency (Ki or IC50) | In Vivo Efficacy (e.g., ED50) | Reference |

| Benzylpiperidine Analog 1 | Varied substitutions on the benzyl ring | Dual μ-opioid receptor (MOR) / σ1 receptor (σ1R) | MOR Ki = 56.4 nM; σ1R Ki = 11.0 nM | ED50 = 4.04 mg/kg (abdominal contraction) | [1] |

| 3-Methyl-4-(N-phenyl amido)piperidines | Methyl group at C3; N-phenylamido at C4 | Opioid Receptors | Not specified | cis-isomer 13,036x more potent than morphine | [2] |

| Phencyclidine Benzylamine Analogs | Replacement of piperidine with benzylamine | NMDA and dopamine receptors | Not specified | Effective in formalin test (second phase) | [3][4] |

Expertise & Experience Insights:

The data suggests that the benzylpiperidine scaffold is a versatile platform for developing potent analgesics. The dual MOR/σ1R activity is a particularly interesting approach, as σ1 receptor modulation can potentiate opioid analgesia and potentially mitigate some of its side effects[1]. The stereochemistry at the 3-position, as highlighted by the 3-methyl-piperidine derivatives, is crucial for potent opioid receptor interaction, with the cis-isomer showing significantly higher potency[2]. This underscores the importance of rigidifying the scaffold in a specific conformation for optimal receptor binding. Furthermore, the effectiveness of benzylamine analogs of phencyclidine in the formalin test points towards a role in modulating chemical pain, which is often a component of chronic pain states[3][4].

Logical Relationship: Structure-Activity Relationship (SAR) for Antinociceptive Activity

Caption: SAR for antinociceptive activity of benzylpiperidine derivatives.

Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

Another well-documented activity of benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity

| Compound/Derivative Class | Modification from Core Structure | Target Enzyme | In Vitro Potency (IC50) | Selectivity (AChE vs. BuChE) | Reference |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative | Extended chain at C4 with N-benzoylamino group | AChE | 0.56 nM | 18,000-fold for AChE | [5] |

| 1-Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Linkage to 1,3-dimethylbenzimidazolinone at C4 | AChE and BuChE | AChE IC50 = 0.39 µM | Varies with substitution | [6] |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Piperidinoxy linkage at C3; benzamide at N1 | Choline Transporter (CHT) | CHT IC50 = 100-240 nM | Selective for CHT | [3][7] |

Expertise & Experience Insights:

The benzylpiperidine scaffold serves as an excellent starting point for potent and selective AChE inhibitors. The remarkable potency (sub-nanomolar) and selectivity of the 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative highlight the importance of the substituent at the 4-position in accessing both the catalytic and peripheral anionic sites of the AChE enzyme[5]. The linkage to other heterocyclic systems, such as 1,3-dimethylbenzimidazolinone, can also yield potent inhibitors, suggesting that the benzylpiperidine moiety acts as a crucial anchoring group[6]. While not a direct cholinesterase inhibitor, the related 4-methoxy-3-(piperidin-4-yl)oxy benzamides demonstrate that this core can also be adapted to target other components of the cholinergic system, such as the choline transporter, offering an alternative strategy for modulating cholinergic neurotransmission[3][7].

Experimental Protocols: A Guide to In Vitro and In Vivo Assessment

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to characterize the biological activity of this compound derivatives.

In Vitro Opioid Receptor Binding Assay

This protocol is a standard method to determine the affinity of a compound for opioid receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds for the μ-opioid receptor (MOR).

Materials:

-

[³H]-DAMGO (a radiolabeled MOR agonist)

-

Cell membranes expressing the human μ-opioid receptor

-

Test compounds

-

Naloxone (a non-selective opioid antagonist, used to determine non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Opioid Receptor Binding Assay

Caption: Workflow for an in vitro opioid receptor binding assay.

In Vivo Mouse Hot Plate Test for Analgesia

This is a classic test to assess the central analgesic activity of a compound.

Objective: To evaluate the antinociceptive effect of a test compound against a thermal stimulus.

Materials:

-

Male Swiss-Webster mice

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

-

Test compound and vehicle

-

Positive control (e.g., morphine)

-

Timer

Procedure:

-

Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

-

Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, oral).

-

At various time points after administration (e.g., 15, 30, 60, 90 minutes), place each mouse back on the hot plate and measure the response latency.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Analyze the data to determine the peak effect and duration of action of the test compound.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with significant potential for the development of novel CNS-active agents. The available data strongly support their utility in the fields of pain management and neurodegenerative disorders. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. This includes:

-

Stereoselective synthesis to isolate and evaluate the activity of individual enantiomers, as stereochemistry at the 3-position has been shown to be critical.

-

Exploration of a wider range of substituents on the benzyl ring and modifications of the 4-amino group to fine-tune activity and selectivity.

-

Comprehensive in vivo studies to assess not only efficacy but also the pharmacokinetic profiles and potential for side effects of lead compounds.

-

Investigation of novel biological targets , as the versatility of the scaffold suggests it may have utility beyond the targets discussed here.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of new and improved therapeutics based on the this compound core.

References

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

-

Synthesis and Antinociceptive Activity of Newly Modified Amine Analogs of Phencyclidine in Mice. PubMed. [Link]

-

Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

-

Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. [Link]

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one deriv

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 3. Synthesis and Antinociceptive Activity of Newly Modified Amine Analogs of Phencyclidine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Piperidine-Based Compounds

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural motifs in medicinal chemistry.[1][2] Its ubiquity is a testament to its remarkable versatility, appearing in a vast portfolio of clinically approved drugs targeting a wide spectrum of diseases, from central nervous system (CNS) disorders to cancer and infectious diseases.[2][3] The piperidine scaffold's success can be attributed to its ability to impart favorable physicochemical and pharmacokinetic properties upon a molecule.[4][5] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated to fine-tune properties like solubility and membrane permeability.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative framework for the biological evaluation of novel piperidine-based compounds. We will delve into the critical in vitro and in vivo assays, explore the rationale behind their selection, and present standardized protocols to ensure data integrity and reproducibility. Our focus will be on generating a comprehensive data package that not only establishes a compound's primary activity but also provides early insights into its drug-like properties.

The Strategic Workflow of Biological Evaluation

The journey from a novel chemical entity to a viable drug candidate is a multi-step process of rigorous biological testing. The goal is to build a comprehensive profile of the compound's activity, selectivity, and potential liabilities. This workflow is not linear but rather an iterative process where data from one assay informs the design of the next.

Caption: A generalized workflow for the biological evaluation of novel compounds.

Part 1: In Vitro Characterization - From Primary Activity to Early Safety

The initial phase of evaluation focuses on characterizing the compound's activity in a controlled, cell-free or cell-based environment. This stage is crucial for establishing proof-of-concept and prioritizing compounds for further investigation.

Assessing On-Target Activity and Potency

The first step is to determine if the novel piperidine compound interacts with its intended biological target and with what potency. The choice of assay is entirely dependent on the target class.

Example Target Classes and Corresponding Assays:

| Target Class | Assay Type | Key Parameters Measured | Example Comparator Compounds |

| Enzymes (e.g., PARP-1, Acetylcholinesterase) | Enzyme Inhibition Assay | IC50 (half-maximal inhibitory concentration) | Olaparib (PARP-1)[6], Donepezil (AChE)[7][8] |

| G-Protein Coupled Receptors (GPCRs) (e.g., Opioid Receptors) | Radioligand Binding Assay | Ki (inhibitory constant), Bmax (maximum receptor density) | Morphine, Fentanyl[9] |

| Ion Channels (e.g., hERG) | Electrophysiology (Patch Clamp) | IC50, changes in ion current | E-4031, Astemizole[10][11] |

| Transporters (e.g., Monoamine Transporters) | Uptake Inhibition Assay | IC50 | Cocaine, Fluoxetine[12] |

Causality Behind Experimental Choices: The selection of a specific assay is dictated by the need to directly measure the interaction between the compound and its target. For enzymes, a functional assay measuring the inhibition of substrate conversion is most direct. For receptors, a binding assay quantifies the affinity of the compound for the receptor. Electrophysiology remains the gold standard for ion channels as it directly measures the functional consequence of channel modulation.[10]

Evaluating Cellular Effects: Cytotoxicity and Viability

It is essential to assess the general cytotoxicity of a novel compound to distinguish between targeted pharmacological effects and non-specific toxicity. The MTT and XTT assays are robust, colorimetric methods widely used for this purpose.[13][14]

Principle of Tetrazolium-Based Assays: These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[15] In the MTT assay, the formazan is insoluble and requires a solubilization step, whereas the XTT assay produces a water-soluble formazan, simplifying the protocol.[13][14]

Experimental Protocol: XTT Cell Viability Assay

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the novel piperidine compound and a vehicle control. Incubate for a period relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

-

XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.

-

Incubation: Add the XTT working solution to each well and incubate the plate for 2-4 hours at 37°C.[14]

-

Data Acquisition: Measure the absorbance of the orange formazan product at 450-500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Early Safety Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[10] Therefore, early assessment of a compound's hERG liability is a critical step in preclinical safety evaluation.[11]

Automated Patch Clamp for hERG Assay: This technique is the gold standard for assessing ion channel function, providing a direct measure of ion flow through the hERG channel.[10]

Caption: Workflow for an automated hERG patch-clamp assay.

Experimental Protocol: Automated hERG Patch-Clamp Assay

-

Cell Culture: Culture a stable cell line expressing the hERG channel (e.g., HEK293-hERG) under appropriate conditions.[11]

-

Cell Preparation: On the day of the experiment, prepare a single-cell suspension.

-

Automated Patch-Clamp: The automated system will capture individual cells and form a high-resistance seal to establish a whole-cell patch-clamp configuration.[10]

-

Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.[11]

-

Compound Application: After establishing a stable baseline current, apply increasing concentrations of the novel piperidine compound.

-

Data Recording and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition to determine the IC50 value. A known hERG inhibitor like E-4031 serves as a positive control.[10][11]

Part 2: ADMET Profiling - Predicting In Vivo Behavior

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's success. Early in vitro assessment of these properties can help predict a compound's in vivo behavior and identify potential liabilities.[5]

Permeability Assessment: The PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[16] It measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.[17]

Experimental Protocol: PAMPA

-

Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) and allow the solvent to evaporate.[18]

-

Compound Preparation: Prepare solutions of the test compound in a buffer at a relevant physiological pH in a separate 96-well plate (the donor plate).

-

Assay Assembly: Place the donor plate on top of an acceptor plate pre-filled with buffer, creating a "sandwich".[19]

-

Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature.[18][19]

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[17]

-

Permeability Calculation: Calculate the permeability coefficient (Pe) based on the compound concentrations and assay parameters.

PAMPA vs. Caco-2: While PAMPA only measures passive diffusion, the Caco-2 permeability assay, which uses a monolayer of human intestinal cells, can assess both passive and active transport mechanisms.[17] A good correlation between PAMPA and Caco-2 data suggests that the compound's absorption is primarily driven by passive diffusion.[17]

Comparative Permeability Data for Known Drugs:

| Compound | Permeability Class | Expected PAMPA Result (Pe, 10⁻⁶ cm/s) |

| Metoprolol | High | > 10 |

| Atenolol | Low | < 1 |

| Ranitidine | Low | < 1 |

Part 3: In Vivo Efficacy - Testing in a Physiological Context

Once a compound has demonstrated promising in vitro activity and an acceptable early ADMET profile, its efficacy must be tested in a living organism. Animal models, particularly mice, are essential for this phase of research, though it is crucial to acknowledge their limitations.[20][21]

Selecting an Appropriate Animal Model

The choice of animal model is dictated by the therapeutic indication. Genetic models, such as transgenic mice overexpressing amyloid precursor protein (APP) for Alzheimer's disease or with mutations in SOD1 for ALS, are valuable for studying disease mechanisms.[21][22] Pharmacologically induced models, like using lipopolysaccharide (LPS) to induce neuroinflammation, are also widely used.[22]

Considerations for Model Selection:

-

Translational Relevance: How well does the model recapitulate the human disease pathology and symptoms?[21][23]

-

Phenotypic Consistency: Does the model exhibit a reliable and measurable disease phenotype?[23]

-

Ethical Considerations: All animal studies must be conducted under approved ethical guidelines.

A Case Study: Evaluating a Piperidine-Based Compound in a Mouse Model of Neurodegeneration

Let's consider a hypothetical novel piperidine compound, "Pip-Neuro-1," designed to reduce neuroinflammation, a common feature in many neurodegenerative diseases.[24]

Experimental Workflow for In Vivo Evaluation

Caption: A typical workflow for in vivo efficacy testing in a neuroinflammation model.

Key Outcome Measures:

-

Behavioral Assessments: Tests like the Morris water maze or Y-maze can assess cognitive deficits, while rotarod or open-field tests can measure motor coordination and activity.

-

Biochemical Markers: ELISA or Western blotting can be used to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.

-

Histopathology: Immunohistochemical staining of brain sections can reveal changes in neuronal viability (e.g., NeuN staining) and the extent of microglial and astrocyte activation (e.g., Iba1 and GFAP staining, respectively).

By comparing the outcomes in the Pip-Neuro-1 treated group to the vehicle-treated group, researchers can determine if the compound effectively mitigates the disease-related pathology and functional deficits in a living system.

Conclusion: Synthesizing a Comprehensive Data Package

The biological evaluation of novel piperidine-based compounds is a systematic process of inquiry that builds a bridge from chemical structure to physiological function. By employing a logical sequence of in vitro and in vivo assays, researchers can effectively characterize a compound's potency, selectivity, and drug-like properties. This guide provides a foundational framework for this process, emphasizing the importance of experimental rigor and the causal logic behind each step. The ultimate goal is to generate a robust and comprehensive data package that enables informed decision-making in the challenging but rewarding journey of drug discovery.

References

- Neurological Disease Mouse Models for Targeted Research. (n.d.).

- Application Notes and Protocols for hERG Channel Assay of Actisomide - Benchchem. (n.d.).

-

Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed. (2024, July 15). Retrieved from [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]

-